[(E)-hex-3-enyl] 2-hydroxypropanoate
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Overview
Description
[(E)-hex-3-enyl] 2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from 2-hydroxypropanoic acid (commonly known as lactic acid) and (E)-hex-3-enol. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hex-3-enyl] 2-hydroxypropanoate typically involves the esterification of (E)-hex-3-enol with 2-hydroxypropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(E)-hex-3-enyl] 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in the ester can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-hex-3-enol and 2-hydroxypropanoic acid.
Oxidation: (E)-hex-3-enal or (E)-hex-3-enoic acid.
Reduction: (E)-hex-3-enol.
Scientific Research Applications
[(E)-hex-3-enyl] 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of [(E)-hex-3-enyl] 2-hydroxypropanoate in biological systems is not well understood. it is believed to interact with olfactory receptors in the nose, leading to the perception of its fruity aroma. In chemical reactions, the ester bond can be cleaved by hydrolysis, oxidation, or reduction, leading to the formation of various products.
Comparison with Similar Compounds
[(E)-hex-3-enyl] 2-hydroxypropanoate can be compared with other esters derived from 2-hydroxypropanoic acid, such as:
Ethyl 2-hydroxypropanoate: Known for its use as a solvent and in the production of biodegradable plastics.
Methyl 2-hydroxypropanoate: Used in the synthesis of pharmaceuticals and as a solvent.
Butyl 2-hydroxypropanoate: Used in the flavor and fragrance industry for its fruity aroma.
Properties
Molecular Formula |
C9H16O3 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4+ |
InChI Key |
NNLLMULULOBXBY-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)C(C)O |
Canonical SMILES |
CCC=CCCOC(=O)C(C)O |
Origin of Product |
United States |
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